tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate
Description
tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is a carbamate-protected amine derivative featuring a benzyloxy-substituted phenyl group at the ortho position of an ethyl side chain. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to prevent undesired reactions during multi-step processes. This compound is structurally characterized by its aromatic benzyloxy group and ethyl linker, which influence its electronic, steric, and solubility properties.
Properties
IUPAC Name |
tert-butyl N-[1-(2-phenylmethoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15(21-19(22)24-20(2,3)4)17-12-8-9-13-18(17)23-14-16-10-6-5-7-11-16/h5-13,15H,14H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKUBWYGMWVVDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-[2-(benzyloxy)phenyl]ethylamine . The reaction is carried out in the presence of a suitable solvent, such as toluene, and a base, such as potassium carbonate (K2CO3). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and suitable solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of cyclic hydroxamic acids and other nitrogen-containing compounds .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in various biochemical assays. It is also used in the development of new pharmaceuticals .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates and as a reference compound in pharmacological studies .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate and its analogs:
Physicochemical and Reactivity Comparisons
Electronic Effects :
- The benzyloxy group in the target compound donates electron density via resonance, contrasting with electron-withdrawing groups like -CF₃ () or -Cl (), which reduce electron density on the aromatic ring.
- Hydroxyl groups () enhance polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the benzyloxy group .
- The epoxide in adds a reactive site for nucleophilic attack, absent in the target compound .
Synthetic Utility :
- Boc-protected amines (e.g., ) are widely used in peptide synthesis and drug development. The ortho-benzyloxy group in the target compound may influence regioselectivity in coupling reactions compared to para-substituted analogs .
Biological Activity
tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a benzyloxy moiety, and an ethyl carbamate structure. This configuration suggests potential interactions with biological targets, particularly enzymes involved in neurotransmission and neurodegeneration.
Research indicates that compounds similar to this compound may act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease pathology. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals.
Inhibition Studies
A study evaluating various compounds for their inhibitory effects on human BChE found that derivatives with similar structures exhibited significant inhibition rates. For example:
| Compound | % Inhibition of hBChE | IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Galantamine | 97.0 ± 0.3 | 0.171 ± 0.063 |
| Eserine | 89.0 ± 0.9 | 0.8 ± 0.2 |
The specific inhibition percentages for this compound remain to be determined (TBD), but its structural similarity to known inhibitors suggests potential efficacy .
Neuroprotective Effects
In vitro studies have shown that compounds with a benzyloxy group can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. For instance, derivatives have been reported to lower amyloid-beta (Aβ) levels, a hallmark of Alzheimer's disease, thereby mitigating neurodegenerative processes .
Case Studies
- Neuroprotective Activity : A study involving a series of benzyloxy derivatives demonstrated that certain compounds significantly reduced Aβ aggregation and improved cell viability in models of neurodegeneration. The findings suggest that the presence of the benzyloxy group enhances interaction with target proteins involved in Aβ metabolism .
- Cognitive Enhancement : In animal models, compounds structurally related to this compound were shown to improve cognitive functions when administered prior to memory tasks, indicating potential for therapeutic use in cognitive decline associated with aging or neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbamate protection of a primary amine intermediate. A typical approach involves reacting 1-[2-(benzyloxy)phenyl]ethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Catalytic DMAP or triethylamine is often added to enhance reactivity. Yield optimization requires precise control of stoichiometry (1:1.2 amine:Boc₂O), temperature (0–25°C), and reaction time (4–12 hours). Impurities like unreacted amine or over-Boc-protected byproducts can be removed via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C): Confirm the presence of the benzyloxy group (δ 4.9–5.1 ppm for OCH₂Ph), tert-butyl carbamate (δ 1.4–1.5 ppm for C(CH₃)₃), and ethyl backbone protons (δ 3.0–4.0 ppm).
- HPLC/MS : Assess purity (>95%) and molecular ion alignment ([M+H]⁺ expected at m/z ~356.2).
- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns in the solid state, as seen in related carbamates .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : While the compound is not classified as hazardous, standard precautions apply:
- Storage : Protect from light and moisture at 2–8°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis.
- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation of fine particles. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as non-halogenated organic waste .
Advanced Research Questions
Q. How can diastereoselectivity be achieved in derivatives of tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate during intramolecular cyclization?
- Methodological Answer : Diastereoselectivity in cyclization reactions (e.g., α-amidoalkylation) depends on steric and electronic effects. For example, chiral auxiliaries or Lewis acids (e.g., BF₃·OEt₂) can induce asymmetry. Computational modeling (DFT) helps predict transition-state geometries, while NOESY NMR or X-ray analysis validates stereochemical outcomes. A study on analogous carbamates demonstrated up to 85% de using bulky substituents to restrict conformational freedom .
Q. What strategies resolve contradictions in reaction yields reported for Boc-protected intermediates?
- Methodological Answer : Discrepancies often arise from trace moisture (hydrolyzing Boc groups) or competing side reactions. Systematic troubleshooting includes:
- In-situ IR monitoring : Track Boc-group incorporation (C=O stretch at ~1680–1720 cm⁻¹).
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading to identify optimal conditions.
- Byproduct analysis : LC-MS/MS can detect hydrolyzed or dimerized species, guiding purification protocol adjustments .
Q. How do hydrogen-bonding interactions in crystal packing affect the compound’s stability and reactivity?
- Methodological Answer : X-ray crystallography of related carbamates reveals intermolecular N–H···O=C hydrogen bonds between the carbamate NH and adjacent carbonyl groups, stabilizing the lattice. This network reduces susceptibility to thermal degradation but may slow dissolution kinetics in polar solvents. Reactivity studies in the solid state (e.g., mechanochemical reactions) should account for these interactions .
Q. What are the implications of substituent effects (e.g., benzyloxy vs. methoxy) on the compound’s electronic properties?
- Methodological Answer : Electron-donating groups (e.g., benzyloxy) increase the electron density on the aromatic ring, altering the compound’s UV-Vis absorption (red shift) and redox behavior (lower oxidation potential). Cyclic voltammetry and DFT calculations (HOMO-LUMO gaps) quantify these effects. Substituent polarity also impacts solubility—lipophilic groups enhance membrane permeability in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
